molecular formula C21H22BrN3O2 B11136689 2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11136689
M. Wt: 428.3 g/mol
InChI Key: OCEIGKJUJIQVGB-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a brominated indole moiety and a methoxyphenyl-substituted piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Bromination of Indole: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of Piperazine Derivative: The piperazine ring can be functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

    Coupling Reaction: The brominated indole and the methoxyphenyl piperazine can be coupled using a suitable linker, often involving carbonyl chemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine rings.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible investigation as a lead compound for drug development, particularly in areas like oncology or neurology.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperazine moieties can interact with various receptors or enzymes. The bromine atom and methoxyphenyl group might influence binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the specific positioning of the methoxy group can significantly influence the compound’s chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H22BrN3O2/c1-27-19-4-2-3-18(14-19)23-9-11-24(12-10-23)21(26)15-25-8-7-16-5-6-17(22)13-20(16)25/h2-8,13-14H,9-12,15H2,1H3

InChI Key

OCEIGKJUJIQVGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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